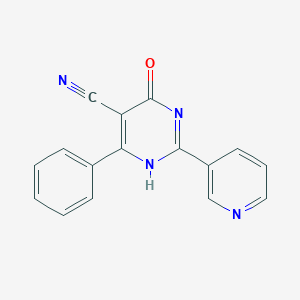![molecular formula C17H14ClN3O2 B7786416 (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one Diphenhydramine Salicylate . It is the salicylic acid salt of diphenhydramine, a well-known antihistamine. Diphenhydramine is commonly used to relieve symptoms of allergy, hay fever, and the common cold. The salicylate form combines the properties of diphenhydramine with those of salicylic acid, which is known for its anti-inflammatory and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine Salicylate involves the reaction of diphenhydramine with salicylic acid. The process typically includes the following steps:
Reaction of Diphenhydramine with Salicylic Acid: Diphenhydramine is reacted with salicylic acid in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of the Salt: The reaction mixture is then cooled, and the resulting Diphenhydramine Salicylate precipitates out of the solution.
Purification: The precipitate is filtered, washed with cold solvent, and dried to obtain pure Diphenhydramine Salicylate.
Industrial Production Methods
In an industrial setting, the production of Diphenhydramine Salicylate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenhydramine Salicylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Diphenhydramine Salicylate into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Diphenhydramine Salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antihistamine and anti-inflammatory agents.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its use in treating allergic reactions, inflammation, and pain.
Industry: Diphenhydramine Salicylate is used in the formulation of various pharmaceutical products.
Mécanisme D'action
The mechanism of action of Diphenhydramine Salicylate involves its interaction with histamine receptors and inhibition of histamine activity. Diphenhydramine acts as an antagonist at H1 histamine receptors, blocking the effects of histamine and providing relief from allergic symptoms. The salicylate component contributes to its anti-inflammatory and analgesic effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine Hydrochloride: Another salt form of diphenhydramine, commonly used as an antihistamine.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties
Uniqueness
Diphenhydramine Salicylate is unique in that it combines the antihistamine properties of diphenhydramine with the anti-inflammatory and analgesic effects of salicylic acid. This dual action makes it particularly effective in treating conditions that involve both allergic reactions and inflammation .
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,19,22H,1H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADWRCUTFSJRTG-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CNC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\NC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786335.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786341.png)
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)

![2-hydroxy-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786395.png)
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
![N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B7786420.png)
![N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7786422.png)
![methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786424.png)


![N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B7786443.png)
